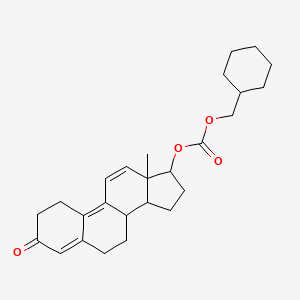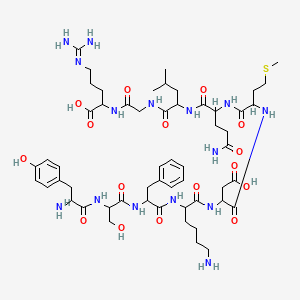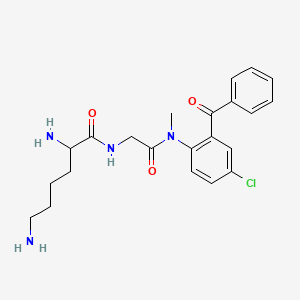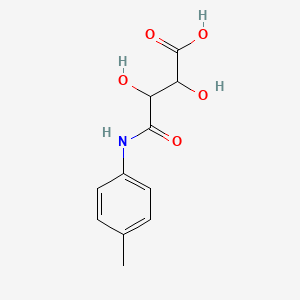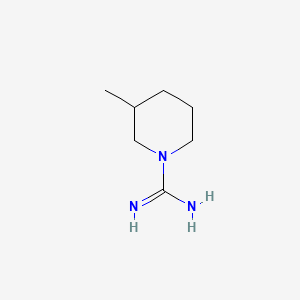![molecular formula C22H27BrN2O2S B13384127 5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide](/img/structure/B13384127.png)
5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eletriptan hydrobromide is a second-generation triptan medication primarily used for the treatment of migraine headaches. It is marketed under the brand name Relpax and is known for its effectiveness in aborting migraine attacks that are already in progress . Eletriptan hydrobromide works by narrowing blood vessels in the brain and reducing the release of substances that cause migraine symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eletriptan hydrobromide involves several steps. One of the key steps includes the formation of the indole core, which is then functionalized to introduce the pyrrolidine and sulfonyl groups. The final product is obtained by reacting the intermediate with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods: Industrial production of eletriptan hydrobromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and recrystallization to obtain the final pharmaceutical-grade product .
Chemical Reactions Analysis
Types of Reactions: Eletriptan hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the indole or pyrrolidine rings, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution can yield halogenated derivatives .
Scientific Research Applications
Eletriptan hydrobromide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of triptans and their interactions with various receptors.
Biology: Research focuses on its effects on serotonin receptors and its role in neurotransmission.
Medicine: It is extensively studied for its efficacy in treating migraines and its pharmacokinetics.
Industry: The compound is used in the development of new drug delivery systems, such as buccal films and orodispersible tablets, to improve patient compliance and drug bioavailability
Mechanism of Action
Eletriptan hydrobromide exerts its effects by acting as a selective serotonin receptor agonist. It specifically targets the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of blood vessel tone and neurotransmitter release. By activating these receptors, eletriptan hydrobromide reduces inflammation and alleviates migraine symptoms .
Comparison with Similar Compounds
- Sumatriptan
- Rizatriptan
- Zolmitriptan
- Naratriptan
- Almotriptan
Comparison: Eletriptan hydrobromide is unique among triptans due to its higher lipophilicity, which allows for faster absorption and onset of action compared to sumatriptan . It also has a longer half-life, providing sustained relief from migraine symptoms. Additionally, eletriptan hydrobromide has a higher affinity for the 5-HT1B and 5-HT1D receptors, making it more effective in reducing migraine-associated pain and inflammation .
Properties
Molecular Formula |
C22H27BrN2O2S |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide |
InChI |
InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H |
InChI Key |
UTINOWOSWSPFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


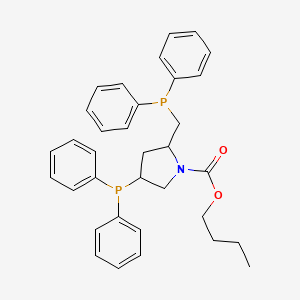


![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384061.png)

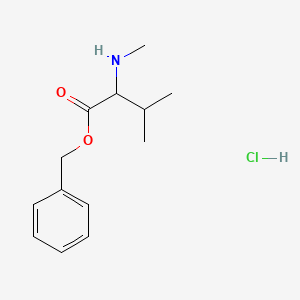
![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)
